molecular formula C17H13N3O2 B14943939 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one

4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one

Katalognummer: B14943939
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: HFQFWHYQOCXLLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one is a complex heterocyclic compound that belongs to the quinoline and benzodiazepine families

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with benzodiazepine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of derivatives with different substituents .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline and benzodiazepine derivatives, such as:

Uniqueness

What sets 4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one apart is its unique combination of structural features from both the quinoline and benzodiazepine families. This dual nature can confer unique properties and activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H13N3O2

Molekulargewicht

291.30 g/mol

IUPAC-Name

4-methoxy-8,13-dihydroquinolino[4,3-b][1,5]benzodiazepin-7-one

InChI

InChI=1S/C17H13N3O2/c1-22-14-8-4-5-10-15-11(9-18-16(10)14)17(21)20-13-7-3-2-6-12(13)19-15/h2-9,19H,1H3,(H,20,21)

InChI-Schlüssel

HFQFWHYQOCXLLW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=O)NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.